3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core substituted at positions 2, 3, and 9. Key structural elements include:
- Position 3: A thiazolidinone ring fused via a Z-configuration methylidene group. This ring contains a 2-furylmethyl substituent at position 3, a thioxo group at position 2, and an oxo group at position 3.
- Position 2: A propylamino group.
- Position 9: A methyl group.
The 2-furylmethyl group introduces aromatic π-system interactions, while the thioxo and oxo groups contribute to hydrogen bonding and electronic effects. The propylamino substituent may influence solubility and steric interactions with biological targets .
Properties
Molecular Formula |
C21H20N4O3S2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[9-methyl-4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20N4O3S2/c1-3-8-22-17-15(19(26)24-9-4-6-13(2)18(24)23-17)11-16-20(27)25(21(29)30-16)12-14-7-5-10-28-14/h4-7,9-11,22H,3,8,12H2,1-2H3/b16-11- |
InChI Key |
LTYVZKKRCQTNGI-WJDWOHSUSA-N |
Isomeric SMILES |
CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4 |
Canonical SMILES |
CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with carbon disulfide and an α-haloketone under basic conditions to form the thiazolidinone ring.
Synthesis of the Pyridopyrimidinone Core: This step involves the condensation of a pyridine derivative with a suitable aldehyde or ketone, followed by cyclization to form the pyridopyrimidinone core.
Coupling of the Thiazolidinone and Pyridopyrimidinone Units: The final step involves coupling the thiazolidinone ring with the pyridopyrimidinone core through a suitable linker, such as a furan ring, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazolidinone ring or the furan ring using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone and pyridopyrimidinone rings using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions, particularly on the furan ring and the pyridopyrimidinone core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features and biological activity.
Biological Research: It is used in studies to understand its mechanism of action and interaction with biological targets.
Chemical Biology: The compound serves as a probe to investigate cellular pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their differences:
Impact of Substituents on Properties and Bioactivity
Thiazolidinone Substituents
- 2-Furylmethyl (Target Compound) : The furan ring enables π-π stacking with aromatic residues in enzymes or receptors, improving target affinity compared to aliphatic substituents (e.g., isopropyl in 361995-60-0) .
- Allyl () : Introduces unsaturation, which may stabilize conformations via conjugation or participate in covalent interactions .
Position 2 Substituents
- Propylamino (Target Compound): Balances lipophilicity and steric bulk, favoring moderate bioavailability.
- Ethylamino (): Reduced chain length may decrease metabolic stability compared to propylamino .
- Piperazinyl () : Enhances solubility via protonation at physiological pH, beneficial for aqueous environments .
Position 9 Substituents
All analogs retain a methyl group at position 9, suggesting its role in maintaining core rigidity or preventing metabolic oxidation.
Spectral and Crystallographic Comparisons
- NMR Analysis : highlights that substituents in regions A (positions 39–44) and B (29–36) cause distinct chemical shifts. The target compound’s 2-furylmethyl group likely induces upfield/downfield shifts in these regions compared to phenylethyl or isopropyl analogs .
- Crystallography : Tools like SHELX () confirm the Z-configuration of the methylidene group, critical for comparing spatial arrangements with analogs .
Bioactivity Insights
- Antimicrobial Potential: Thiazolidinone derivatives with thioxo groups () exhibit antimicrobial activity, suggesting the target compound may share similar mechanisms .
- Metabolic Stability: The propylamino group may offer better stability than ethylamino () or allylamino () due to reduced oxidative susceptibility .
Biological Activity
The compound 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a pyrido[1,2-a]pyrimidin-4-one core with various functional groups, including thiazolidinone and furan moieties. These structural characteristics contribute to its reactivity and biological interactions.
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.48 g/mol |
| Key Functional Groups | Thiazolidinone, Furan |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to thiazolidine derivatives. For example, a study evaluating various derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds exhibited minimum inhibitory concentrations (MIC) as low as mg/mL against Enterobacter cloacae and Escherichia coli, indicating potent activity compared to standard antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |
|---|---|---|---|
| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | E. cloacae |
| Compound 11 | 0.015 | 0.30 | S. aureus |
| Compound 12 | 0.011 | 0.20 | En. cloacae, P. aeruginosa |
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that specific substitutions on the thiazolidinone ring significantly enhance biological activity. The presence of a methyl group on the nitrogen atom of the thiazolidinone moiety has been linked to increased antibacterial potency .
Key Findings from SAR Studies:
- Substituents : Methyl or propyl groups generally improve activity.
- Core Structure : The pyrido[1,2-a]pyrimidine framework is crucial for bioactivity.
Case Studies and Research Findings
- Antibacterial Evaluation : A comprehensive study assessed the antibacterial efficacy of synthesized thiazolidine derivatives against a panel of eight bacterial strains using microdilution methods. The most potent derivatives were consistently more effective than traditional antibiotics, showcasing the potential for developing new antimicrobial agents .
- Fungal Activity : In addition to antibacterial properties, derivatives also demonstrated antifungal activity with MIC values ranging from to mg/mL against various fungal species .
- Mechanistic Insights : Docking studies suggested that these compounds inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis, providing insights into their mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
